molecular formula C9H11I B14000082 Benzene, (2-iodo-1-methylethyl)- CAS No. 1459-01-4

Benzene, (2-iodo-1-methylethyl)-

Cat. No.: B14000082
CAS No.: 1459-01-4
M. Wt: 246.09 g/mol
InChI Key: HIDYPDZZGNFUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, (2-iodo-1-methylethyl)-: is an organic compound with the molecular formula C9H11I It is a derivative of benzene where an iodine atom is attached to the second carbon of a 1-methylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-iodo-1-methylethyl)- typically involves the iodination of isopropylbenzene (cumene). One common method is the electrophilic substitution reaction where iodine is introduced to the benzene ring in the presence of an oxidizing agent like nitric acid or hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar electrophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, (2-iodo-1-methylethyl)- can undergo various substitution reactions, such as nucleophilic substitution where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodine group can lead to the formation of isopropylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of compounds like isopropylbenzene derivatives.

    Oxidation: Formation of isopropylbenzene alcohols or ketones.

    Reduction: Formation of isopropylbenzene.

Scientific Research Applications

Chemistry: Benzene, (2-iodo-1-methylethyl)- is used as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds.

Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals and biologically active molecules. Its derivatives may exhibit various biological activities.

Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, (2-iodo-1-methylethyl)- exerts its effects involves electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Isopropylbenzene (Cumene): Similar structure but lacks the iodine atom.

    Iodobenzene: Similar in having an iodine atom but lacks the isopropyl group.

Properties

CAS No.

1459-01-4

Molecular Formula

C9H11I

Molecular Weight

246.09 g/mol

IUPAC Name

1-iodopropan-2-ylbenzene

InChI

InChI=1S/C9H11I/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

HIDYPDZZGNFUSP-UHFFFAOYSA-N

Canonical SMILES

CC(CI)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.